Cas no 898433-70-0 (N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide)

N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-4H-[1]benzopyrano[4,3-d]thiazol-2-yl-2-(ethylthio)-
- N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide
-
- Inchi: 1S/C19H16N2O2S2/c1-2-24-15-10-6-4-8-13(15)18(22)21-19-20-17-12-7-3-5-9-14(12)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22)
- InChI Key: YUPQZGWPPZAYRS-UHFFFAOYSA-N
- SMILES: C(NC1=NC2C3=CC=CC=C3OCC=2S1)(=O)C1=CC=CC=C1SCC
N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2646-0150-10μmol |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-2mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-1mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-5mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-15mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-40mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-100mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-25mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-5μmol |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0150-4mg |
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide |
898433-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide Related Literature
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide (CAS No. 898433-70-0): A Comprehensive Overview
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide (CAS No. 898433-70-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure consists of a chromene-thiazole scaffold linked to a benzamide moiety via an ethylsulfanyl group, making it a promising candidate for various pharmacological studies.
The chromene-thiazole scaffold is a key structural element in this compound, contributing to its biological activity. Chromenes are heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and antitumor effects. Thiazoles, on the other hand, are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their ability to form stable complexes with metal ions and their potential as inhibitors of various enzymes and receptors.
Recent studies have highlighted the antitumor potential of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide. In vitro experiments have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that the compound may be a valuable lead for the development of new anticancer agents.
In addition to its antitumor properties, N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity is attributed to its ability to modulate the NF-κB signaling pathway, which plays a central role in the regulation of inflammatory responses.
The ethylsulfanyl group in N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide is another important structural feature that contributes to its biological activity. Sulfur-containing compounds are known for their ability to form disulfide bonds and participate in redox reactions. The presence of the ethylsulfanyl group may enhance the compound's stability and bioavailability, making it more suitable for in vivo studies.
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide. These studies have shown that the compound has favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life in plasma. These properties make it a promising candidate for further preclinical and clinical development.
One of the key challenges in drug development is ensuring the safety and efficacy of new compounds. Toxicological studies have been performed to assess the potential side effects of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further research is needed to fully understand its long-term safety profile.
In conclusion, N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-(ethylsulfanyl)benzamide (CAS No. 898433-70-0) is a promising compound with diverse biological activities. Its unique structural features make it an attractive candidate for further investigation in various therapeutic areas. Ongoing research aims to optimize its structure and improve its pharmacological properties for potential clinical applications.
898433-70-0 (N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(ethylsulfanyl)benzamide) Related Products
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)




